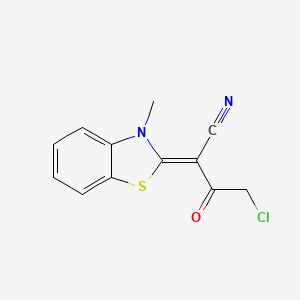
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine
Übersicht
Beschreibung
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine, commonly known as MPTP, is a synthetic compound used in scientific research for its neurotoxic effects on dopaminergic neurons. MPTP is structurally similar to the neurotransmitter dopamine and is metabolized in the brain to form MPP+, a potent neurotoxin that selectively destroys dopaminergic neurons. The use of MPTP in scientific research has led to significant advancements in our understanding of Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form MPP+. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to neuronal death.
Biochemical and Physiological Effects
MPTP-induced Parkinson's disease models have been shown to exhibit a range of biochemical and physiological effects, including a decrease in dopamine levels, an increase in reactive oxygen species, and an activation of inflammatory pathways. These effects are similar to those observed in Parkinson's disease patients, making MPTP-induced models a valuable tool for studying the disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MPTP in scientific research has several advantages, including its ability to induce Parkinson's disease-like symptoms in animal models, its selective destruction of dopaminergic neurons, and its reproducibility. However, there are also several limitations to its use, including the fact that MPTP-induced models may not fully recapitulate the complexity of Parkinson's disease and that the neurotoxic effects of MPTP may not be identical to those observed in human patients.
Zukünftige Richtungen
There are several future directions for the use of MPTP in scientific research, including the development of new treatments for Parkinson's disease, the use of MPTP-induced models to study the effects of environmental toxins on dopaminergic neurons, and the development of new imaging techniques to better visualize the effects of MPTP on the brain. Additionally, the use of MPTP-induced models in combination with other neurotoxins may help to better mimic the complexity of Parkinson's disease and improve our understanding of the disease.
Wissenschaftliche Forschungsanwendungen
MPTP is primarily used in scientific research to induce Parkinson's disease-like symptoms in animal models. The selective destruction of dopaminergic neurons in the substantia nigra region of the brain leads to a decrease in dopamine levels, resulting in motor impairments similar to those observed in Parkinson's disease patients. MPTP-induced Parkinson's disease models have been used to study the underlying mechanisms of the disease and to test potential treatments.
Eigenschaften
IUPAC Name |
3-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-18-4-2-11(3-5-18)19-12-7-9(13(14,15)16)6-10(17)8-12/h6-8,11H,2-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLAVDLEJHEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2946997.png)


![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

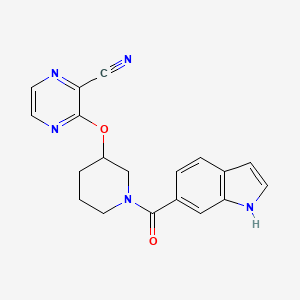

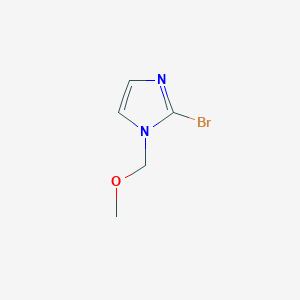
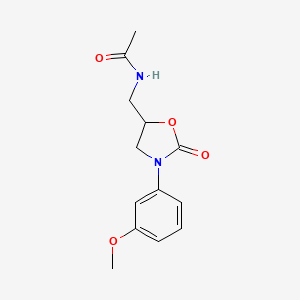
![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)
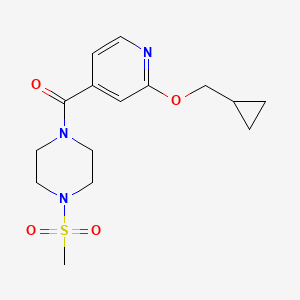
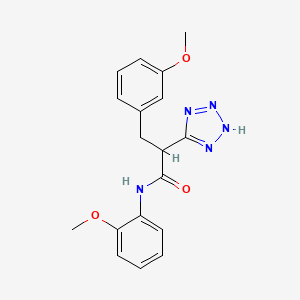
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2947017.png)
